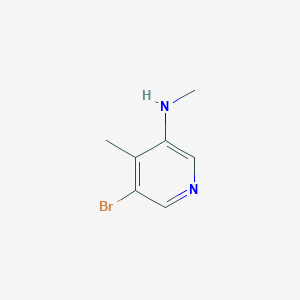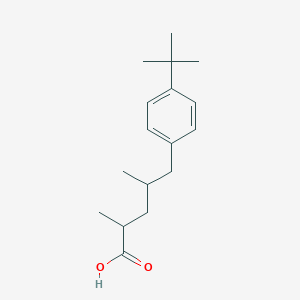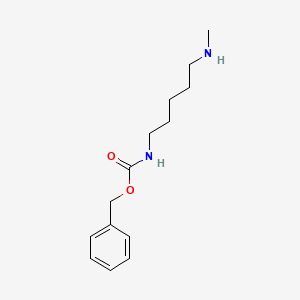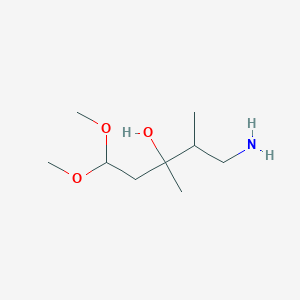
5-Bromo-N,4-dimethylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N,4-dimethylpyridin-3-amine is an organic compound belonging to the pyridine family It is characterized by a bromine atom at the 5th position and two methyl groups at the N and 4th positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-N,4-dimethylpyridin-3-amine involves the Suzuki cross-coupling reaction. This reaction typically uses palladium as a catalyst and arylboronic acids as reactants. The process can be carried out directly or via intermediates such as N-[5-bromo-2-methylpyridine-3-yl]acetamide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N,4-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: It can participate in Suzuki and other cross-coupling reactions to form complex pyridine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Arylboronic Acids: Reactants in Suzuki cross-coupling.
Bases: Such as potassium phosphate, to facilitate deprotonation.
Major Products
Aplicaciones Científicas De Investigación
5-Bromo-N,4-dimethylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active compounds.
Material Science: Its derivatives are studied for their potential use in liquid crystals and other advanced materials.
Biological Studies: Investigated for its biofilm inhibition and anti-thrombolytic activities.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N,4-dimethylpyridin-3-amine involves its interaction with specific molecular targets. For instance, in catalytic reactions, it binds to palladium centers, facilitating deprotonation and subsequent reaction steps . The exact pathways and molecular targets can vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-4,6-dimethylpyridin-3-amine
- 2-Amino-5-bromo-4,6-dimethylpyridine
Uniqueness
5-Bromo-N,4-dimethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for synthesizing specialized derivatives and exploring novel applications in various scientific fields.
Propiedades
Fórmula molecular |
C7H9BrN2 |
|---|---|
Peso molecular |
201.06 g/mol |
Nombre IUPAC |
5-bromo-N,4-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2/c1-5-6(8)3-10-4-7(5)9-2/h3-4,9H,1-2H3 |
Clave InChI |
UQAQFBSRXQCNRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1NC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride](/img/structure/B13478222.png)
![{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13478230.png)



![3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo](/img/structure/B13478267.png)


![ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13478282.png)

![methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B13478298.png)
